

Strategies to improve the reproducibility of Spiro-ttb based devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiro-ttb*

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Technical Support Center: Spiro-TTB Based Devices

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of devices utilizing the hole transport material **Spiro-TTB**.

Frequently Asked Questions (FAQs)

Q1: What is **Spiro-TTB** and how does it differ from Spiro-OMeTAD?

Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) is a hole transport material (HTM) commonly used in optoelectronic devices like perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).^{[1][2]} It shares a similar spirobifluorene core with the more widely known Spiro-OMeTAD. The key structural difference is the replacement of the four methoxy (-OCH₃) groups in Spiro-OMeTAD with methyl (-CH₃) groups in **Spiro-TTB**.^[1] This modification makes **Spiro-TTB** less electron-rich, resulting in a deeper Highest Occupied Molecular Orbital (HOMO) energy level (around -5.2 eV to -5.25 eV) compared to Spiro-OMeTAD (-5.0 eV).^[1] This deeper HOMO level can lead to a higher open-circuit voltage (Voc) in solar cells, potentially improving overall device performance.^{[1][2]}

Q2: What are the main advantages of using **Spiro-TTB**?

The primary advantages of using **Spiro-TTB** include:

- Higher Open-Circuit Voltage (Voc): Due to its deeper HOMO level, **Spiro-TTB** can enable higher Voc in perovskite solar cells compared to devices using Spiro-OMeTAD.[1]
- Improved Hydrophobicity: The methyl groups in **Spiro-TTB** increase its hydrophobicity, which can facilitate the deposition of the perovskite film and reduce moisture sensitivity of the device.[1]
- Enhanced Thermal Stability: **Spiro-TTB** generally exhibits good thermal stability, which is crucial for the long-term operational stability of devices.

Q3: What purity grade of **Spiro-TTB** should I use?

Spiro-TTB is commercially available in different purity grades, typically unsublimed (>98%) and sublimed (>99%). For high-performance and reproducible devices, it is highly recommended to use the sublimed grade. Impurities can act as charge traps and recombination centers, negatively impacting device efficiency and stability.

Q4: What are the common solvents for preparing **Spiro-TTB** solutions?

Chlorobenzene is the most commonly used solvent for preparing **Spiro-TTB** solutions for spin coating.[3][4] It is crucial to use anhydrous (dry) chlorobenzene to avoid moisture-related issues during film formation and device operation.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of **Spiro-TTB** based devices.

Issue 1: Low Power Conversion Efficiency (PCE) and Poor Reproducibility

One of the most significant challenges affecting the reproducibility of solution-processed **Spiro-TTB** devices is the partial dissolution of the **Spiro-TTB** layer by the polar solvents (like DMF and DMSO) used for depositing the overlying perovskite layer.[3] This can lead to a non-uniform and incomplete hole transport layer, resulting in poor device performance and high variability between devices.

Solutions:

- **Interfacial Layer Insertion:** A highly effective strategy is to deposit a thin interfacial layer on top of the **Spiro-TTB** that is resistant to the perovskite precursor solvents. A conjugated polymer like PFN-P1 has been shown to be effective.[3][5] This layer not only protects the **Spiro-TTB** but can also improve the wettability for the perovskite solution, leading to better film quality and reduced charge recombination.[3][5]
- **Solvent Engineering:** While more challenging, exploring alternative, less damaging solvents for the perovskite precursor can also be a viable approach.
- **Thermal Evaporation:** Depositing **Spiro-TTB** via thermal evaporation instead of spin coating can circumvent the issue of solvent incompatibility.[1] This method allows for the creation of uniform films on various substrates, including textured surfaces.[1]

Issue 2: Low Fill Factor (FF) and High Series Resistance

Low fill factor and high series resistance can be attributed to the inherently low conductivity of pristine **Spiro-TTB**.

Solutions:

- **Doping:** Similar to Spiro-OMeTAD, doping **Spiro-TTB** can significantly increase its conductivity. Common p-dopants include:
 - Tris(pentafluorophenyl)borane (BCF): BCF has been shown to be an effective dopant for **Spiro-TTB**.[1] The addition of a small amount of water to the BCF solution can form a BCF(OH₂) complex that further enhances the doping efficiency and hole extraction capabilities.[4]
 - Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): This is a widely used dopant for hole transport materials. It is often used in conjunction with an additive like 4-tert-butylpyridine (tBP).
- **Optimizing HTL Thickness:** The thickness of the **Spiro-TTB** layer is critical. A layer that is too thick can increase the series resistance, while a layer that is too thin may not provide complete coverage, leading to shunting. The optimal thickness is typically in the range of 5-

20 nm, which can be controlled by adjusting the solution concentration and spin coating parameters.[3]

Issue 3: Device Instability and Rapid Degradation

Device instability can arise from several factors related to the **Spiro-TTB** layer and its interaction with adjacent layers.

Solutions:

- **Dopant-Free Systems:** While doping increases conductivity, some dopants and additives can be detrimental to long-term stability. For instance, Li-TFSI is hygroscopic and can attract moisture, while tBP can interact with the perovskite layer.[6][7][8] Developing dopant-free **Spiro-TTB** devices, potentially in combination with interfacial layers, can enhance stability.[3][5]
- **Encapsulation:** Proper encapsulation of the final device is crucial to protect it from environmental factors like moisture and oxygen, which can degrade not only the perovskite layer but also the HTL and electrodes.
- **Interfacial Engineering:** As mentioned previously, the use of stable interfacial layers can prevent ion migration and chemical reactions at the **Spiro-TTB**/perovskite interface, which are known degradation pathways.[3]

Experimental Protocols

Protocol 1: Preparation of Doped **Spiro-TTB** Solution (BCF(OH₂) Dopant)

- Prepare BCF(OH₂) Solution:
 - Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene.
 - Add 0.2 µL of deionized water to the solution.
 - Shake the solution for 30 minutes until it turns from colorless to light pink.[4]
- Prepare Doped **Spiro-TTB** Solution:

- Dissolve 36 mg of **Spiro-TTB** in 1 mL of the prepared BCF(OH₂) solution.[4]
- Stir the solution at room temperature for an extended period (e.g., 48 hours) to ensure complete dissolution and uniform doping.[4]
- Filter the solution through a 0.22 µm PTFE filter before use.[4]

Protocol 2: Deposition of **Spiro-TTB** and PFN-P1 Interlayer

- Substrate Preparation:
 - Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to improve surface wettability.[4]
- **Spiro-TTB** Deposition (Spin Coating):
 - Transfer the cleaned substrates into a nitrogen-filled glovebox.
 - Prepare a **Spiro-TTB** solution in chlorobenzene at the desired concentration (e.g., 5 mg/mL for an approximately 10 nm thick film).[3]
 - Spin coat the **Spiro-TTB** solution onto the substrates (e.g., at 5000 rpm for 30 seconds).[3]
 - Anneal the substrates at 120°C for 10 minutes.[3]
- PFN-P1 Interlayer Deposition:
 - Prepare a dilute solution of PFN-P1 in methanol with a trace amount of acetic acid.
 - Spin coat the PFN-P1 solution onto the **Spiro-TTB** layer.
 - Anneal the substrates as required for the PFN-P1 layer.

Data Presentation

Table 1: Comparison of Device Performance with and without PFN-P1 Interfacial Layer

HTL Configuration	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reproducibility
Spiro-TTB only	1.07	19.52	72.87	15.22	Low
Spiro-TTB/PFN-P1	1.09	22.68	76.03	18.79	High

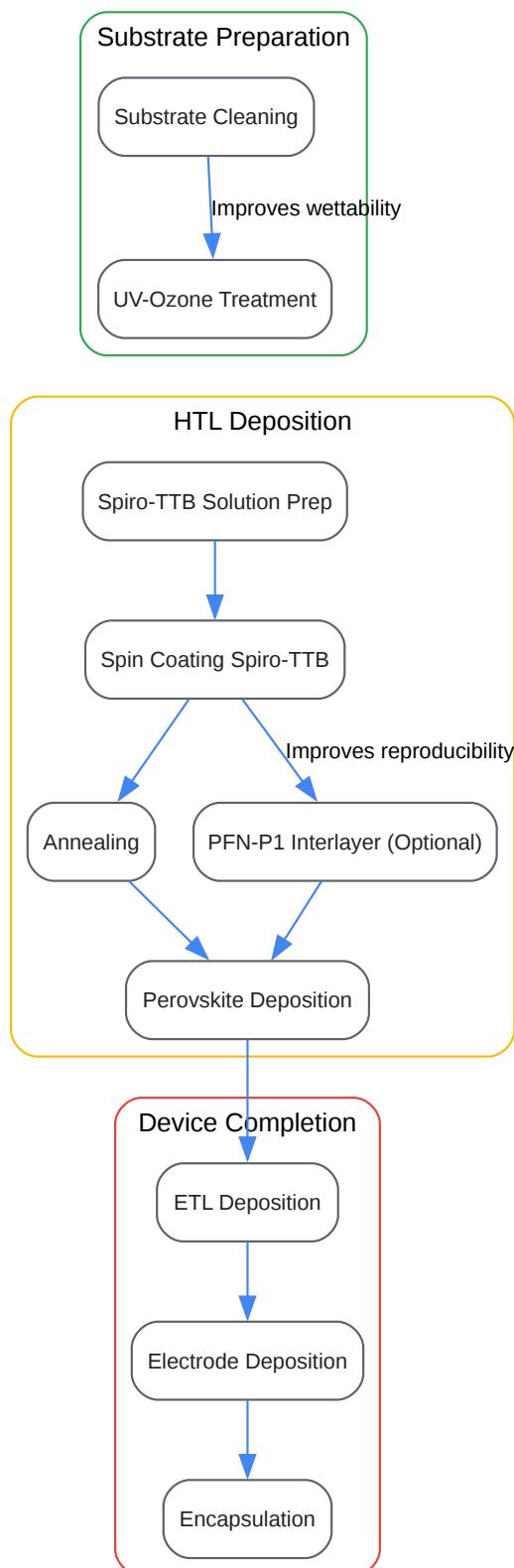
Data extracted from a study on inverted p-i-n perovskite solar cells.[3]

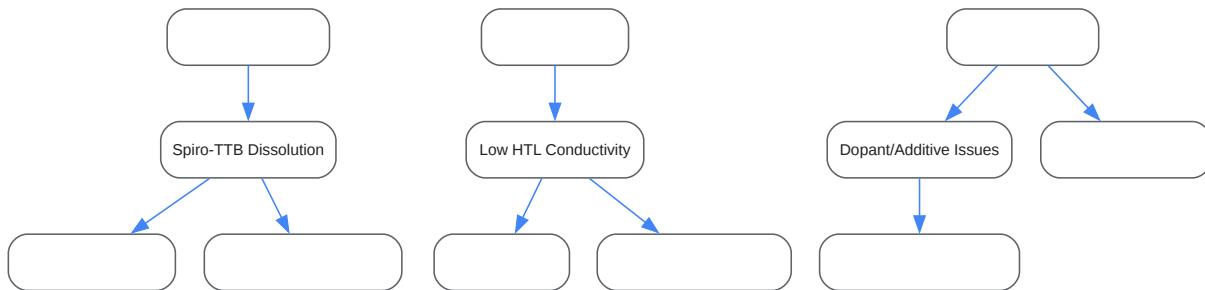
Table 2: Effect of **Spiro-TTB** Concentration on Device Performance

Spiro-TTB Conc. (mg/mL)	Approx. Thickness (nm)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
1	~5	-	-	-	-
5	~10	1.01	20.22	71.67	14.64
7	~20	-	-	-	Lower

Data for dopant-free **Spiro-TTB** in an inverted p-i-n architecture. Higher concentrations and thicknesses can lead to increased series resistance and lower performance.[3]

Visualizations





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- To cite this document: BenchChem. [Strategies to improve the reproducibility of Spiro-ttb based devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3142985#strategies-to-improve-the-reproducibility-of-spiro-ttb-based-devices]

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